![molecular formula C56H40 B14177846 2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene CAS No. 919295-44-6](/img/structure/B14177846.png)
2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene is a complex organic compound known for its unique structural properties. This compound features a fluorene core substituted with biphenyl and methylphenyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene typically involves multi-step organic reactions. The process often begins with the preparation of the fluorene core, followed by the introduction of biphenyl and methylphenyl substituents through various coupling reactions. Common reagents used in these reactions include palladium catalysts and organometallic reagents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is also common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the fluorene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized fluorene compounds.
科学的研究の応用
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
- 3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene stands out due to its unique structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in the development of advanced materials and in various scientific research applications.
特性
CAS番号 |
919295-44-6 |
|---|---|
分子式 |
C56H40 |
分子量 |
712.9 g/mol |
IUPAC名 |
9-(4-methylphenyl)-2,7,9-tris(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C56H40/c1-39-17-31-50(32-18-39)56(51-33-27-45(28-34-51)42-15-9-4-10-16-42)54-37-48(46-23-19-43(20-24-46)40-11-5-2-6-12-40)29-35-52(54)53-36-30-49(38-55(53)56)47-25-21-44(22-26-47)41-13-7-3-8-14-41/h2-38H,1H3 |
InChIキー |
GVFLMDRQEPZPOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


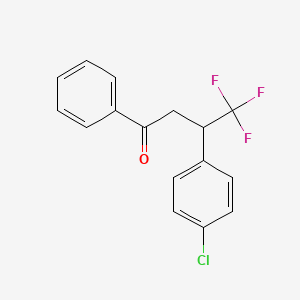
![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
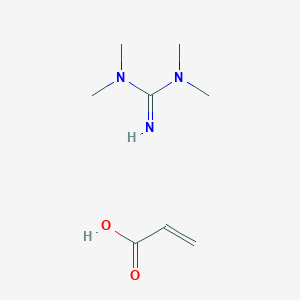

![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
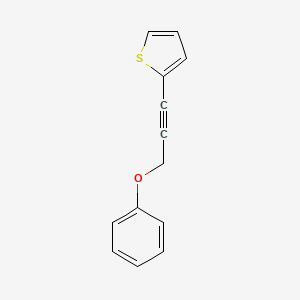
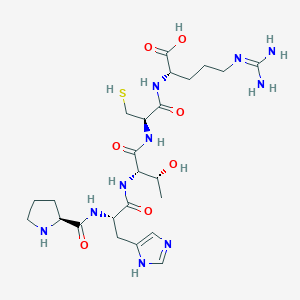
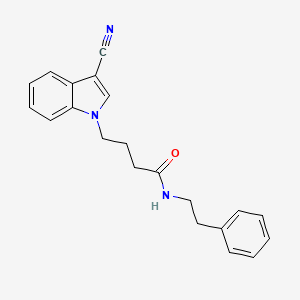
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
